molecular formula C7H5ClN2O3 B3256591 2-Amino-5-chloro-4-nitrobenzaldehyde CAS No. 273401-30-2

2-Amino-5-chloro-4-nitrobenzaldehyde

Cat. No. B3256591
CAS RN: 273401-30-2
M. Wt: 200.58 g/mol
InChI Key: BDWFFYALNKTYFG-UHFFFAOYSA-N
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Description

2-Amino-5-Chlorobenzaldehyde is used as a raw material in organic synthesis and serves as a pharmaceutical intermediate . It undergoes condensation reaction with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2- (2-chloro-5-nitrostyryl)-1- (1-propenyl)benzimidazole .


Chemical Reactions Analysis

2-Chloro-5-nitrobenzaldehyde undergoes condensation reaction with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2- (2-chloro-5-nitrostyryl)-1- (1-propenyl)benzimidazole. It also reacts with 5-aminopyrazoles to yield symmetrical bis pyrazolo [3,4-]pyridines .

Scientific Research Applications

Synthesis of Derivatives

2-Amino-5-chloro-4-nitrobenzaldehyde is utilized in the synthesis of various chemical compounds. A notable application includes its use in the stereoselective synthesis of 2-aminobenzylidene derivatives. This synthesis involves a one-pot, three-component approach combining 2-halobenzaldehydes (including 2-chloro-5-nitrobenzaldehyde), active methylidene compounds, and secondary cycloamines. The process is notable for its high stereoselectivity and yields ranging from 52-88% (Xu et al., 2014).

Condensation Reactions

Another significant use of this compound is in condensation reactions. For instance, it has been used in the synthesis of complex molecules such as 4-[6,8-Dibromo-2-(2-chloro-5-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-3-yl]cyclohexanol. This synthesis demonstrates the compound's versatility in forming intricate structures, essential in developing new pharmaceuticals and materials (Wang et al., 2010).

Complexation Reactions

The compound is also involved in complexation reactions to create metal chelates. For example, it has been used in the formation of zinc complexes with benzothiazole-derived Schiff bases. These complexes have been analyzed for their structure and potential applications, such as in antibacterial activities (Chohan et al., 2003).

Synthesis of Benzothiazepine Derivatives

In pharmaceutical research, this compound is employed in the synthesis of N-carboxyalkyl-1,4-benzothiazepine-3(2H)-one derivatives. These derivatives have potential applications in drug development, demonstrating the compound's importance in medicinal chemistry (Tarasiuk et al., 2014).

Antibacterial Activity Studies

Moreover, 2-Amino-5-chloro-4-nitrobenzaldehyde derivatives have been utilized in studies exploring their antibacterial properties. This is exemplified in the synthesis of Co(II) and Ni(II) complexes with Schiff bases derived from this compound and their subsequent evaluation against various pathogenic bacteria (Mahmood-ul-Hassan et al., 2002).

Creation of Novel Compounds

Its use extends to the synthesis of novel compounds, such as the conversion of 3-amino-5-nitrobenzaldehyde oxime into various diaryl- and arylnitrofuroxans, showcasing its role in the creation of new chemical entities with potential applications in various fields including materials science (Epishina et al., 1997).

properties

IUPAC Name

2-amino-5-chloro-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-5-1-4(3-11)6(9)2-7(5)10(12)13/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWFFYALNKTYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290973
Record name 2-Amino-5-chloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-4-nitrobenzaldehyde

CAS RN

273401-30-2
Record name 2-Amino-5-chloro-4-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273401-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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